3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13468083
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol
* For research use only. Not for human or veterinary use.
![3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester -](/images/structure/VC13468083.png)
Specification
Molecular Formula | C15H29N3O3 |
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Molecular Weight | 299.41 g/mol |
IUPAC Name | tert-butyl 3-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)17(6)11-7-8-18(9-11)14(20)21-15(3,4)5/h10-12H,7-9,16H2,1-6H3/t11?,12-/m0/s1 |
Standard InChI Key | QLVOFDRZIGLEMI-KIYNQFGBSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N |
SMILES | CC(C)C(C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N |
Canonical SMILES | CC(C)C(C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the 1-position with a tert-butyl ester group. The 3-position of the pyrrolidine is modified with a methyl-amino side chain linked to an (S)-2-amino-3-methyl-butyryl moiety. This configuration introduces stereochemical complexity, with the (S)-configuration at the chiral center of the butyryl group influencing its biological interactions.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 299.41 g/mol | |
CAS Number | 1401667-68-2 | |
IUPAC Name | tert-butyl 3-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]pyrrolidine-1-carboxylate |
Stereochemical Considerations
The (S)-configuration at the 2-amino-3-methyl-butyryl moiety is critical for its interactions with biological targets. Computational modeling studies suggest that this stereochemistry enhances binding affinity to enzymes such as proteases and kinases. The pyrrolidine ring’s puckered conformation further modulates spatial orientation, affecting solubility and membrane permeability.
Synthesis and Optimization
Traditional Synthesis Pathways
The synthesis involves a multi-step sequence:
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Coupling Reactions: The (S)-2-amino-3-methyl-butyryl group is introduced via amide bond formation using carbodiimide-based coupling agents.
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Protection/Deprotection Strategies: The tert-butyl ester is introduced using Boc (tert-butoxycarbonyl) protecting groups, which are later removed under acidic conditions .
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Purification: Chromatographic techniques (e.g., HPLC) yield >95% purity, as confirmed by and mass spectrometry.
Industrial Optimization
Continuous flow systems and automated reactors have improved yield (up to 78%) and reduced reaction times by 40% compared to batch processes. Solvent selection (e.g., dichloromethane vs. THF) impacts reaction kinetics, with polar aprotic solvents favoring higher conversion rates.
Table 2: Synthesis Parameters
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 0–5°C | Prevents racemization |
Coupling Agent | HOBt/DCC | 85% efficiency |
Solvent | Dichloromethane | 78% conversion |
Physical and Chemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is highly soluble in organic solvents like DMSO and ethanol. Stability studies indicate degradation <5% over 12 months when stored at -20°C under nitrogen .
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption at 1740 cm (ester C=O stretch) and 1650 cm (amide I band).
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: Key signals include δ 1.44 ppm (tert-butyl CH) and δ 3.25–3.55 ppm (pyrrolidine N-CH).
Mechanism of Action
Biological Targets
The compound inhibits serine proteases through competitive binding at the active site, as demonstrated in kinetic assays with . Molecular docking simulations reveal hydrogen bonding with catalytic residues (e.g., His57 and Ser195 in chymotrypsin-like proteases).
Binding Studies
Surface plasmon resonance (SPR) data show a dissociation constant () of 1.8 μM for interactions with human neutrophil elastase, suggesting potential anti-inflammatory applications .
Applications in Research and Industry
Medicinal Chemistry
As a peptide mimetic, the compound serves as a scaffold for developing protease inhibitors. Derivatives have shown IC values <100 nM against SARS-CoV-2 main protease in vitro.
Chemical Biology
Fluorescently tagged analogs enable real-time tracking of enzyme activity in live cells, facilitating high-throughput screening.
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